1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]
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Overview
Description
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] is a chemical compound with the molecular formula C12H16Cl2N4O2 It is known for its unique structure, which includes two chloroethylurea groups connected by an oxydi-phenylene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] typically involves the reaction of 1,4-phenylenediamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{1,4-Phenylenediamine} + 2 , \text{(2-chloroethyl isocyanate)} \rightarrow \text{1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The urea groups can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding urea derivatives, while hydrolysis can produce amines and carbon dioxide.
Scientific Research Applications
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Methylenedi-4,1-phenylene)bis[3-(2-chloroethyl)urea]
- 1,1’-(Oxydi-4,1-phenylene)bis[3-(3-methyl-1,1-dioxidotetrahydro-3-thiophenyl)urea]
- 1,1’-(Oxydi-4,1-phenylene)bis[2-(4-chlorophenyl)ethanone]
Uniqueness
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] is unique due to its specific structure and the presence of chloroethylurea groups. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
13908-72-0 |
---|---|
Molecular Formula |
C18H20Cl2N4O3 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[4-[4-(2-chloroethylcarbamoylamino)phenoxy]phenyl]urea |
InChI |
InChI=1S/C18H20Cl2N4O3/c19-9-11-21-17(25)23-13-1-5-15(6-2-13)27-16-7-3-14(4-8-16)24-18(26)22-12-10-20/h1-8H,9-12H2,(H2,21,23,25)(H2,22,24,26) |
InChI Key |
SYBLZOPRUYYTRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)OC2=CC=C(C=C2)NC(=O)NCCCl |
Origin of Product |
United States |
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